![molecular formula C15H13N5O B5510541 N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B5510541.png)
N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)benzamide
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Overview
Description
“N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)benzamide” is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their versatile biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Molecular Structure Analysis
The molecular structure of “N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)benzamide” can be analyzed using techniques like NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)benzamide” include nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring .Scientific Research Applications
Drug Discovery
1,2,3-Triazoles serve as privileged structural motifs in drug discovery. Despite not being naturally occurring, they exhibit remarkable stability and aromatic character. N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)benzamide can be modified to create novel drug candidates. For instance, anticonvulsant drugs like Rufinamide and broad-spectrum cephalosporin antibiotics contain a 1,2,3-triazole core .
Fluorescent Imaging
1,2,3-Triazoles can be incorporated into fluorescent probes. Their unique properties make them suitable for cellular imaging, tracking specific molecules, and studying biological processes.
Safety and Hazards
Future Directions
The future directions for “N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)benzamide” could involve further investigation of its potential biological activities, including its anticancer properties . Additionally, more research could be conducted to improve the synthesis methods and understand the mechanism of action .
properties
IUPAC Name |
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c16-14-18-15(17-13(21)11-7-3-1-4-8-11)19-20(14)12-9-5-2-6-10-12/h1-10H,(H3,16,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFMTXNGSUSPPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN(C(=N2)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)benzamide |
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